
N-(2-phenoxyethyl)oxolan-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-phenoxyethyl)oxolan-3-amine is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. This compound is also known as PEOX and has been synthesized using different methods.
Wirkmechanismus
The mechanism of action of N-(2-phenoxyethyl)oxolan-3-amine is not fully understood. However, it is believed that this compound works by inhibiting the growth of cancer cells and microorganisms. It may also work by disrupting the cell membrane of microorganisms.
Biochemical and Physiological Effects:
N-(2-phenoxyethyl)oxolan-3-amine has been shown to have biochemical and physiological effects on cancer cells and microorganisms. It has been shown to inhibit the growth of cancer cells and microorganisms by disrupting their cell membranes. It has also been shown to induce apoptosis in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
N-(2-phenoxyethyl)oxolan-3-amine has several advantages and limitations for lab experiments. One of the advantages is that it has been shown to have antitumor, antifungal, and antibacterial properties. Another advantage is that it can be synthesized using different methods. However, one of the limitations is that the mechanism of action of this compound is not fully understood. Another limitation is that it may have toxicity issues.
Zukünftige Richtungen
There are several future directions for the research on N-(2-phenoxyethyl)oxolan-3-amine. One of the future directions is to study the mechanism of action of this compound in more detail. Another future direction is to optimize the synthesis method to improve the yield of the reaction. It would also be interesting to study the potential use of this compound as a drug delivery system. Further research is needed to determine the toxicity and safety of this compound.
Conclusion:
In conclusion, N-(2-phenoxyethyl)oxolan-3-amine is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. It can be synthesized using different methods and has been shown to have antitumor, antifungal, and antibacterial properties. Further research is needed to fully understand the mechanism of action of this compound and to determine its potential use as a drug delivery system.
Synthesemethoden
N-(2-phenoxyethyl)oxolan-3-amine can be synthesized using different methods. One of the methods involves the reaction between 3-chlorooxolane and 2-phenoxyethanamine in the presence of a base. Another method involves the reaction between 3-hydroxyoxolane and 2-phenoxyethanamine in the presence of a dehydrating agent. The yield of the reaction can be improved by optimizing the reaction conditions.
Wissenschaftliche Forschungsanwendungen
N-(2-phenoxyethyl)oxolan-3-amine has been the subject of scientific research due to its potential applications in various fields. It has been studied for its antitumor, antifungal, and antibacterial properties. It has also been studied for its potential use as a drug delivery system.
Eigenschaften
IUPAC Name |
N-(2-phenoxyethyl)oxolan-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c1-2-4-12(5-3-1)15-9-7-13-11-6-8-14-10-11/h1-5,11,13H,6-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGHUPGBRFSNEKK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1NCCOC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

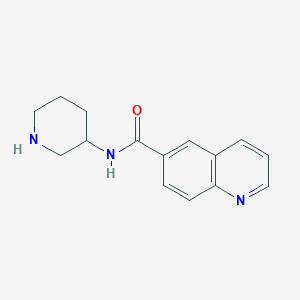
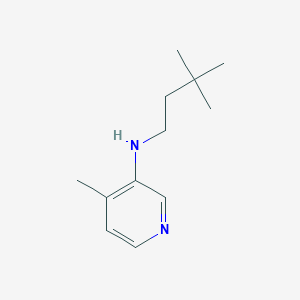
![N-[4-(oxolan-3-ylamino)phenyl]acetamide](/img/structure/B7570231.png)
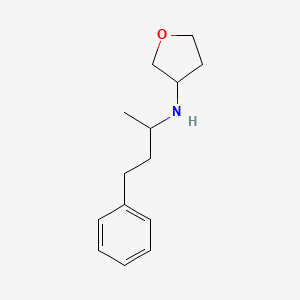

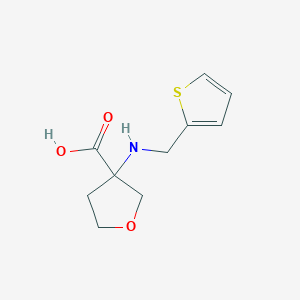
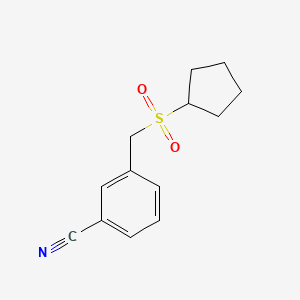

![4-[2-(Oxolan-3-ylamino)ethyl]benzenesulfonamide](/img/structure/B7570286.png)
![3-[(3-Methylphenyl)sulfonylmethyl]benzonitrile](/img/structure/B7570290.png)
![2-[4-(Oxolan-3-ylamino)phenyl]ethanol](/img/structure/B7570299.png)
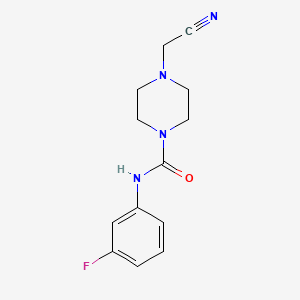
![2-[4-(2-Aminophenyl)pyrazol-1-yl]propanoic acid](/img/structure/B7570305.png)
![4-Methyl-2-[(2-methylsulfonylethylamino)methyl]phenol](/img/structure/B7570307.png)